Psma-DA1 is a novel compound designed as a radioligand targeting the prostate-specific membrane antigen (PSMA), which is significantly overexpressed in prostate cancer cells compared to healthy tissues. The compound has been evaluated for its potential in radiotheranostics, particularly using radionuclides such as indium-111, yttrium-90, and actinium-225. Its design incorporates an iodophenylbutyric acid derivative to enhance tumor retention and binding affinity, making it a promising candidate for targeted therapy in metastatic castration-resistant prostate cancer .
Psma-DA1 is classified under the category of PSMA-targeting radioligands, which are utilized for both diagnostic imaging and therapeutic applications in oncology. The development of this compound stems from ongoing research in molecular imaging and targeted therapies aimed at improving treatment outcomes for prostate cancer patients. Its synthesis and characterization have been documented in various scientific studies, highlighting its potential effectiveness in clinical settings .
The synthesis of Psma-DA1 involves a combination of solid-phase and solution-phase strategies. Initially, key precursors are synthesized and then conjugated to form the final product. The process typically includes the following steps:
Technical details regarding the synthesis include specific reaction conditions such as temperature and pH adjustments during various stages of the process .
The molecular structure of Psma-DA1 features a straight-chain configuration with an iodophenylbutyric acid component that serves as an albumin binder, enhancing its pharmacokinetic properties. The compound's molecular formula includes carbon, hydrogen, nitrogen, and oxygen atoms arranged to facilitate strong binding to PSMA.
Key structural data include:
Psma-DA1 undergoes several key chemical reactions during its application as a radioligand:
These reactions are crucial for evaluating the efficacy and safety of Psma-DA1 in clinical applications .
The mechanism of action for Psma-DA1 involves its selective binding to PSMA on prostate cancer cells. Upon administration:
Data from preclinical studies indicate that Psma-DA1 demonstrates significantly higher tumor uptake compared to non-albumin-conjugated counterparts, enhancing its therapeutic potential .
Psma-DA1 exhibits several notable physical and chemical properties:
Relevant data include log D values indicating its distribution between aqueous and lipid phases, which influence its pharmacokinetics .
Psma-DA1 has significant applications in both diagnostic imaging and therapeutic interventions for prostate cancer:
The ongoing research into Psma-DA1 aims to optimize its use in clinical settings, potentially leading to improved outcomes for patients with advanced prostate cancer .
Prostate-specific membrane antigen (PSMA), also termed folate hydrolase 1 (FOLH1) or glutamate carboxypeptidase II (GCPII), is a type II transmembrane glycoprotein overexpressed in >90% of prostate adenocarcinoma cells. Its expression correlates strongly with tumor aggressiveness, androgen independence, and metastatic potential [3] [8]. Structurally, PSMA contains a 707-amino acid extracellular domain, a 25-amino acid transmembrane segment, and an 18-amino acid intracellular tail. The extracellular domain houses a binuclear zinc site that functions as a protease, hydrolyzing substrates like N-acetyl-aspartyl-glutamate (NAAG) into glutamate and N-acetyl aspartate. This enzymatic activity fuels tumor progression through two mechanisms:
PSMA expression increases 100–1000-fold in prostate cancer compared to benign tissue, with further upregulation in metastatic castration-resistant prostate cancer (mCRPC) [1] [8]. While low-level expression occurs in non-prostatic tissues (e.g., renal tubules, salivary glands, neural ganglia), its density in prostate malignancies makes it an ideal theranostic target [5] [8].
Table 1: PSMA Expression Across Biological Tissues
Tissue Type | PSMA Expression Level | Functional Role |
---|---|---|
Prostate Adenocarcinoma | High (↑ 100–1000x benign) | Promotes folate uptake, glutamate signaling |
Renal Proximal Tubules | Moderate | Folate reabsorption |
Salivary Glands | Low | Uncertain; possible glutamate regulation |
Neural Ganglia | Low | NAAG hydrolysis for neurotransmission |
Tumor Neovasculature* | Variable | Angiogenesis support via laminin proteolysis |
*Renal, colon, bladder carcinomas [3] [8]
The development of PSMA-targeted agents has progressed through three generations:
Antibody-Based Agents (2000s): Early monoclonal antibodies (e.g., 7E11, J591) targeted intracellular epitopes of PSMA. While specific, their large size (~150 kDa) caused slow tumor penetration and prolonged blood circulation, increasing bone marrow exposure. Diagnostic imaging with 111In-capromab pendetide showed suboptimal sensitivity due to internal epitope binding [4] [5].
Small-Molecule Inhibitors (2010s): X-ray crystallography revealed PSMA’s glutamate-binding site, enabling urea-based low-molecular-weight inhibitors (<1 kDa). Key advances included:
Table 2: Evolution of Key PSMA-Targeted Agents
Generation | Example Agents | Key Innovations | Limitations |
---|---|---|---|
Antibody-Based | ⁸⁹Zr-J591, ¹¹¹In-7E11 | High target specificity | Slow clearance, bone marrow toxicity |
Small Molecules | PSMA-11, PSMA-617 | Rapid tumor uptake, modular radiolabeling | Moderate tumor retention (≤48 hrs) |
Albumin-Binder Hybrids | PSMA-DA1, PSMA-ALB-56 | Extended half-life, enhanced tumor AUC | Salivary gland uptake due to residual PSMA expression [1] [2] [4] |
PSMA-DA1 emerged to overcome two critical shortcomings of earlier agents: 1) Insufficient tumor radiation dose due to rapid clearance, and 2) Variable lesion targeting in low-PSMA-expressing metastases. Its design incorporates three pharmacophores:
Structural optimization led to PSMA-NAT-DA1 (PNT-DA1), where a lipophilic naphthyl-alanine linker replaced the original aliphatic chain in PSMA-DA1. This modification yielded:
Table 3: Preclinical Comparison of PSMA-DA1 Derivatives vs. Standard Agents
Parameter | ¹¹¹In-PSMA-617 | ¹¹¹In-PSMA-DA1 | ¹¹¹In-PNT-DA1 |
---|---|---|---|
PSMA Kd (nM) | 21.5 | 89.4 | 8.20 |
Tumor Uptake (48h, %ID/g) | 43.2 | 98.7 | 131.6 |
Tumor-to-Kidney Ratio | 0.18 | 0.35 | 0.41 |
Salivary Gland Uptake (%ID/g) | 0.15 | 0.22 | 0.19 |
Data derived from murine xenograft models [1] [2] [6]
The lipophilic linker in PNT-DA1 reduces renal clearance by minimizing positive charge density, lowering nephrotoxicity risk. Additionally, its albumin-binding moiety increases tumor vascular permeability and extravasation, particularly in high-volume lesions [1] [2]. Unlike salivary gland-reduction strategies (e.g., botulinum toxin co-administration), PNT-DA1’s design intrinsically enhances tumor-to-background ratios without compromising target engagement [7].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0